(4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone
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Overview
Description
(4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a piperazine ring substituted with a phenyl group and a quinoline ring substituted with a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient for large-scale production . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
(4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperazine ring structure and are known for their wide range of biological activities.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
(4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone is unique due to its combination of a piperazine ring with a phenyl group and a quinoline ring with a pyridyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-16-14-28(15-17-29)19-8-2-1-3-9-19)21-18-24(23-12-6-7-13-26-23)27-22-11-5-4-10-20(21)22/h1-13,18H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTKGEHCGWEDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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